molecular formula C13H17ClN2O3S B2576484 4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride CAS No. 728864-64-0

4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride

Cat. No.: B2576484
CAS No.: 728864-64-0
M. Wt: 316.8
InChI Key: RAQOTRWMEXOYHB-UHFFFAOYSA-N
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Description

4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride is a sulfonyl chloride derivative characterized by a benzenesulfonyl core substituted with a 3-methylpiperidine-1-carbonyl amino group.

Properties

IUPAC Name

4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c1-10-3-2-8-16(9-10)13(17)15-11-4-6-12(7-5-11)20(14,18)19/h4-7,10H,2-3,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQOTRWMEXOYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with 3-methylpiperidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic displacement with amines, alcohols, and thiols. Key observations include:

Reaction with Amines

  • Reacts with primary/secondary amines to form sulfonamides.

  • Base-mediated conditions (e.g., DIPEA) enhance reactivity by deprotonating the amine nucleophile .

  • Steric hindrance from the 3-methylpiperidine group reduces reaction rates with bulky amines .

Reaction with Alcohols

  • Forms sulfonate esters under anhydrous conditions (e.g., DCM, 0–25°C).

  • Yields depend on the alcohol’s nucleophilicity and solvent polarity .

Reaction PartnerConditionsProductYield (%)Source
ProlineDCE, 60°CSulfonyl ester84–88
PyrrolidineDMF, 50°CSulfonamide70–78

Base-Mediated Coupling Reactions

The compound participates in tandem N-sulfonylation and esterification with carboxylic acids in 1,2-dichloroethane (DCE) under air :

  • Mechanism :

    • Sulfonyl chloride reacts with carboxylic acid to form a mixed anhydride.

    • Nucleophilic attack by the carboxylate generates the sulfonate ester .

Substituent Effects on Reactivity

  • Electron-donating groups (e.g., methyl, methoxy) on the benzene ring increase yields (84–88% vs. 70–78% for electron-withdrawing groups) .

  • Steric hindrance from the 3-methylpiperidine group reduces yields by ~15% compared to unsubstituted analogs .

Hydrolysis and Stability

The sulfonyl chloride group is moisture-sensitive, undergoing hydrolysis to form benzenesulfonic acid derivatives:

  • Hydrolysis Kinetics :

    • Rapid in aqueous acetone (20°C, 1 h) .

    • Stabilized in anhydrous DCM or THF .

ConditionProductHalf-Life (h)Source
H₂O/acetone (1:1)4-[(3-Methylpiperidine...)<1
Anhydrous DCMIntact>24

Biological Interactions

The compound inhibits enzymes like soluble epoxide hydrolase (sEH) via covalent bonding:

  • Mechanism :

    • Sulfonyl chloride reacts with nucleophilic residues (e.g., Tyr, Asp) in the enzyme’s active site .

    • Methyl substitution on piperidine enhances metabolic stability (t₁/₂ = 220 min vs. 2.4 min for cycloalkyl analogs) .

Structural Comparisons

Modifications to the piperidine or benzene ring alter reactivity:

AnalogKey DifferenceIC₅₀ (nM)Source
4-(Piperidine-1-carboxamido)benzene...No methyl group on piperidine3240
3-Chloro-4-(piperidine-1-carbonyl)...Chlorine at 3-position9700

Scientific Research Applications

Anticancer Agents

4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride has been explored for its potential as an anticancer agent. The compound can act as a building block for the synthesis of various sulfonamide derivatives that exhibit cytotoxic activity against cancer cell lines.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of a series of sulfonamide derivatives derived from this compound, which showed promising activity against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Enzyme Inhibitors

This compound has been identified as a potential inhibitor for specific enzymes involved in disease progression, particularly in cancer and inflammatory diseases. The sulfonamide moiety is crucial for binding to the active sites of these enzymes.

Case Study : Research conducted on the inhibition of carbonic anhydrase using derivatives of this compound highlighted its effectiveness in reducing enzyme activity, which is vital for tumor growth and metastasis .

Intermediate in Organic Synthesis

The compound serves as an important intermediate in organic synthesis for creating more complex molecules. Its ability to participate in various chemical reactions makes it valuable in developing new pharmaceuticals.

Data Table: Synthetic Reactions Involving this compound

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReacts with amines to form sulfonamide derivatives
Coupling ReactionsUsed in coupling reactions to synthesize complex molecules
AcylationActs as an acylating agent in organic synthesis

Toxicology and Safety Profiles

Understanding the safety profile of this compound is crucial for its application in medicinal chemistry. Toxicological studies indicate that while it possesses therapeutic potential, careful handling and dosage are necessary to mitigate any adverse effects.

Case Study : A toxicological assessment revealed that high doses could lead to cytotoxicity; therefore, further studies are recommended to establish safe dosage levels for clinical applications .

Mechanism of Action

The mechanism of action of 4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride involves its ability to form stable covalent bonds with target molecules. This property makes it useful in the synthesis of enzyme inhibitors, where it can bind to the active site of an enzyme and inhibit its activity. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Benzenesulfonyl Chlorides

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes
4-(Acetylamino)benzenesulfonyl chloride 1 Acetylamino (-NHCOCH₃) C₈H₈ClNO₃S 233.67 Not reported Pharmaceutical intermediates
4-(Benzyloxy)benzenesulfonyl chloride 2 Benzyloxy (-OCH₂C₆H₅) C₁₃H₁₁ClO₃S 282.74 Not reported Polymer synthesis; lipophilic
3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride 3 Pyrazole ring C₁₀H₉ClN₂O₂S 256.71 76.5–78.5 Reagents for heterocyclic chemistry
Perfluorinated benzenesulfonyl chlorides 4 Fluorinated alkyl chains Varies ~500–700 Not reported Surfactants, fluoropolymers

Key Observations:

Electronic Effects :

  • Electron-withdrawing groups (e.g., perfluoroalkyl chains 5) enhance the electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitution reactions.
  • Electron-donating groups (e.g., benzyloxy 6) reduce reactivity by destabilizing the transition state.
  • The 3-methylpiperidine-1-carbonyl group in the target compound may exhibit mixed electronic effects: the carbonyl is electron-withdrawing, while the piperidine’s tertiary amine could donate electrons via resonance, depending on protonation state .

Solubility: Lipophilic groups (e.g., benzyloxy 7, perfluoroalkyl chains 8) enhance solubility in organic solvents. Polar groups (e.g., acetylamino 9, pyrazole 10) improve aqueous solubility under acidic or basic conditions.

Biological Activity

4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride, also known by its CAS number 728864-65-1, is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C13H17ClN2O3S
  • Molecular Weight : 316.8 g/mol
  • CAS Number : 728864-65-1

Structural Characteristics

The compound features a sulfonamide group attached to a piperidine moiety, which is significant for its biological interactions. The presence of the chlorobenzene structure contributes to its reactivity and potential pharmacological applications.

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit antimicrobial properties. For instance, studies have shown that piperidine derivatives can possess significant antibacterial and antifungal activities.

Microorganism Minimum Inhibitory Concentration (MIC) [μM]
Staphylococcus aureus< 4
Pseudomonas aeruginosa> 100
Candida albicans> 100
Aspergillus niger> 100

This table illustrates the varying degrees of effectiveness against different pathogens, suggesting that while some derivatives may be potent against certain bacteria, others may not exhibit the same level of efficacy.

Antiviral Activity

In addition to antibacterial properties, structural analogs of this compound have been evaluated for antiviral activity. A study on related piperidine derivatives found moderate protection against viruses such as CVB-2 and HSV-1.

Case Study: Antiviral Screening

In a screening study involving various piperidine derivatives:

  • Compound 3g showed moderate activity against HSV-1 with a cytotoxic concentration (CC50) of 92 μM.

This suggests that modifications in the piperidine structure can lead to enhanced antiviral properties, indicating the importance of structure-activity relationship (SAR) studies in drug development.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Research has shown that alterations in the piperidine ring or the sulfonamide group can significantly affect binding affinity and efficacy against various biological targets.

Future Directions

Further research is needed to explore:

  • The full spectrum of biological activities.
  • Mechanistic studies to elucidate how this compound interacts with specific receptors or enzymes.
  • In vivo studies to assess therapeutic potential and safety profiles.

Q & A

Q. What are the common synthetic routes for 4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride, and what critical parameters influence reaction yield?

The synthesis typically involves two steps: (1) conversion of a benzenesulfonic acid derivative to the sulfonyl chloride using oxalyl chloride or thionyl chloride, and (2) coupling the sulfonyl chloride with 3-methylpiperidine via nucleophilic substitution. Critical parameters include:

  • Reagent stoichiometry : Excess oxalyl chloride (e.g., 2.5–3.0 equivalents) ensures complete conversion of sulfonic acid to sulfonyl chloride .
  • Catalysis : DMF (catalytic) accelerates sulfonyl chloride formation by activating the carbonyl intermediate .
  • Temperature control : Reactions are performed at 0–5°C to minimize side reactions during sulfonyl chloride synthesis .
  • Purification : Column chromatography (e.g., silica gel with petroleum ether/dichloromethane gradients) is essential to isolate high-purity products, though yields may be low (e.g., 8% in some cases) .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm the piperidine and sulfonyl group integration (e.g., δ 1.55 ppm for piperidine CH2_2 groups and δ 7.45–7.89 ppm for aromatic protons) .
  • Elemental analysis : Validates molecular formula (e.g., %C, %H, %N within ±0.3% of theoretical values) .
  • IR spectroscopy : Peaks at ~1612 cm1^{-1} confirm carbonyl (C=O) and sulfonyl (S=O) stretches .
  • Mass spectrometry : High-resolution MS (e.g., m/z 487 [M+H]+^+) ensures molecular weight accuracy .

Q. How should researchers handle stability and storage challenges for sulfonyl chloride derivatives?

  • Moisture sensitivity : Store under inert gas (argon) in resealable containers to prevent hydrolysis .
  • Temperature : Keep at –20°C for long-term stability, as sulfonyl chlorides degrade rapidly at room temperature .
  • Safety protocols : Use gloveboxes for moisture-sensitive steps and avoid skin contact (wear nitrile gloves, protective eyewear) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data during structural elucidation of derivatives?

Discrepancies often arise from conformational flexibility or impurities. Strategies include:

  • 2D NMR : Use 1H^1H-13C^{13}C HSQC and HMBC to assign overlapping signals (e.g., distinguishing piperidine CH2_2 groups from aromatic protons) .
  • Dynamic NMR : Variable-temperature studies clarify exchange broadening in flexible moieties like the piperidine ring .
  • Purity validation : Re-crystallize the compound (e.g., from ethanol) and re-run elemental analysis to rule out solvent or impurity interference .

Q. What strategies optimize the coupling efficiency of 3-methylpiperidine with benzenesulfonyl chloride?

  • Base selection : Pyridine (2.5–3.0 equivalents) effectively scavenges HCl, improving nucleophilic substitution yields .
  • Solvent optimization : Anhydrous dichloromethane or acetonitrile minimizes side reactions compared to polar aprotic solvents .
  • Microwave-assisted synthesis : Shortens reaction time (e.g., 30 minutes vs. 14 hours) and improves yields by 15–20% in pilot studies .

Q. How can biological activity assays be designed to evaluate this compound’s enzyme inhibition potential?

  • Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrases, proteases) based on structural analogs .
  • In vitro assays : Use fluorescence-based or colorimetric methods (e.g., esterase activity with 4-nitrophenyl acetate) to measure IC50_{50} values .
  • Toxicity screening : Pair activity assays with cell viability tests (e.g., MTT assay on HEK-293 cells) to identify selective inhibitors .

Q. What computational methods aid in predicting the reactivity of this compound in nucleophilic substitutions?

  • DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in reactions with amines or alcohols .
  • Molecular docking : Simulate binding affinities with target enzymes (e.g., AutoDock Vina) to prioritize derivatives for synthesis .
  • Solvent effect modeling : COSMO-RS simulations assess solvent polarity impacts on reaction energy barriers .

Q. How can contradictory biological activity data between in vitro and in vivo studies be analyzed?

  • Pharmacokinetic profiling : Measure plasma stability, metabolic half-life (e.g., liver microsomes), and blood-brain barrier permeability .
  • Metabolite identification : Use LC-MS/MS to detect hydrolysis products (e.g., free sulfonamides) that may lack activity in vivo .
  • Dose-response refinement : Adjust in vivo dosing regimens based on bioavailability data to align with in vitro IC50_{50} values .

Methodological Considerations Table

Challenge Recommended Approach Key References
Low synthesis yieldOptimize stoichiometry of oxalyl chloride and DMF catalyst
NMR signal overlapEmploy 2D NMR and dynamic temperature studies
Hydrolysis during storageUse argon-filled containers and storage at –20°C
Biological activity screeningPair enzyme assays with cytotoxicity profiling

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